1,2-Propanediol, 3-(1-hydroxycyclohexyl)-
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Overview
Description
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C9H18O3. It is a derivative of propanediol, featuring a cyclohexyl group with a hydroxyl substituent. This compound is part of the glycol family, which are alcohols containing two hydroxyl groups on adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- can be synthesized through the catalytic hydrogenolysis of glycerol. This process involves the use of transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver. The reaction typically occurs under mild conditions, with high selectivity and yield .
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- often involves the hydrogenolysis of glycerol, a byproduct of biodiesel production. This method is favored due to the availability and low cost of glycerol. The process can be optimized by using various catalysts and reaction conditions to achieve high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a solvent for drug delivery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol (Propylene Glycol): A common glycol with similar physical properties but different physiological effects.
1,3-Propanediol: Another glycol with distinct chemical properties and applications.
Ethylene Glycol: A widely used glycol with different toxicity and industrial applications
Uniqueness
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other glycols and influences its reactivity and applications .
Properties
CAS No. |
55862-21-0 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(1-hydroxycyclohexyl)propane-1,2-diol |
InChI |
InChI=1S/C9H18O3/c10-7-8(11)6-9(12)4-2-1-3-5-9/h8,10-12H,1-7H2 |
InChI Key |
NOMUXHLRNRYULD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(CO)O)O |
Origin of Product |
United States |
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